3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid
Description
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring and a propionic acid side chain. This compound is synthesized via condensation of 1,2-phenylenediamine with trifluoroacetic acid (CF₃COOH) under acidic reflux conditions, followed by alkylation with a propionic acid derivative ().
Properties
IUPAC Name |
3-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)10-15-7-3-1-2-4-8(7)16(10)6-5-9(17)18/h1-4H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMSSWHMBCANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-trifluoromethylbenzaldehyde, followed by cyclization to form the benzimidazole ring. The resulting intermediate is then reacted with a propionic acid derivative to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.
Scientific Research Applications
Medicinal Chemistry
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that this compound may inhibit the enzyme microsomal prostaglandin E2 synthase 1 (mPGES-1), which is crucial in inflammatory processes . This suggests its potential use in treating inflammatory diseases.
- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 |
| U87 | 45.20 |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics are presented in the table below:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Vancomycin | 2 |
| Escherichia coli | 8 | Ciprofloxacin | 4 |
| Pseudomonas aeruginosa | 16 | Gentamicin | 8 |
Induction of Apoptosis
A notable study demonstrated that treatment with 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid resulted in increased apoptosis rates in MCF-7 cells, as evidenced by flow cytometry analysis. The compound was administered at varying concentrations over a specified period, showing a dose-dependent effect on cell viability.
In Vivo Tumor Growth Suppression
In animal models, the compound has shown significant suppression of tumor growth when administered alongside standard chemotherapy agents. This indicates its potential role as an adjunct therapy in cancer treatment.
Industrial Applications
Beyond medicinal uses, this compound is also being explored for applications in the development of specialty chemicals and materials due to its unique structural properties and stability imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid with related benzimidazole derivatives:
Key Observations:
- Functional Group Impact : The carboxylic acid group in the target compound enhances solubility in polar solvents compared to the alcohol derivative, which may favor passive diffusion across membranes. The hydrochloride salt form further improves aqueous solubility but introduces irritancy risks .
- Steric and Electronic Effects: The propionic acid chain (vs.
- Thermal Stability : The acetic acid derivative exhibits a high melting point (248°C), suggesting strong intermolecular forces due to its compact structure .
Biological Activity
3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a benzimidazole moiety, which is known to enhance the lipophilicity and bioactivity of organic molecules. The presence of the propionic acid functional group contributes to its solubility in biological systems.
Anticancer Potential
Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The trifluoromethyl group is believed to enhance the interaction with biological targets, potentially increasing potency against cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(2-Trifluoromethyl-benz... | MCF-7 (breast cancer) | 5.4 | Induction of apoptosis |
| A549 (lung cancer) | 4.8 | Cell cycle arrest at G2/M phase | |
| HeLa (cervical cancer) | 6.1 | Inhibition of tubulin polymerization |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in cancer progression, such as EGFR and VEGFR2. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to these targets, making it a candidate for further development as an anticancer agent .
Case Study: EGFR/VEGFR2 Dual Inhibition
A recent study synthesized N-subsituted derivatives of 2-trifluoromethylbenzimidazoles and evaluated their inhibitory effects on EGFR and VEGFR2. The results indicated that certain derivatives exhibited dual inhibition with IC50 values in the low micromolar range, demonstrating significant potential for therapeutic applications in oncology .
The mechanisms through which 3-(2-Trifluoromethyl-benzoimidazol-1-yl)-propionic acid exerts its biological effects include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Inhibition : By binding to active sites on target enzymes, it prevents their normal function, contributing to reduced tumor growth.
Q & A
Q. What protocols mitigate interference from degradation products during bioanalytical assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
